1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-carbonyl)piperazine
CAS No.: 1060207-67-1
Cat. No.: VC11923085
Molecular Formula: C20H19N7O
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060207-67-1 |
|---|---|
| Molecular Formula | C20H19N7O |
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | [4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-naphthalen-2-ylmethanone |
| Standard InChI | InChI=1S/C20H19N7O/c1-25-18-17(23-24-25)19(22-13-21-18)26-8-10-27(11-9-26)20(28)16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12-13H,8-11H2,1H3 |
| Standard InChI Key | VXGZSRWKYJEKHP-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4)N=N1 |
| Canonical SMILES | CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4)N=N1 |
Introduction
The compound 1-{3-methyl-3H- triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-carbonyl)piperazine is a complex organic molecule that combines a triazolopyrimidine core with a piperazine ring and a naphthalene carbonyl group. This structure suggests potential applications in medicinal chemistry, particularly in areas such as antiviral, anticancer, or neurological treatments, given the diverse biological activities associated with similar compounds.
Synthesis and Characterization
The synthesis of such compounds typically involves multiple steps, including the formation of the triazolopyrimidine core, the introduction of the piperazine ring, and the attachment of the naphthalene carbonyl group. Characterization would involve techniques like NMR spectroscopy, mass spectrometry, and possibly X-ray crystallography to confirm the structure.
Synthesis Steps:
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Formation of Triazolopyrimidine Core: This can be achieved through condensation reactions involving appropriate precursors.
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Introduction of Piperazine Ring: Typically involves nucleophilic substitution reactions.
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Attachment of Naphthalene Carbonyl Group: May involve acylation reactions.
Biological Activity
Compounds with similar structures have shown potential in various biological assays. For instance, triazolopyrimidines have been explored for their antiviral and anticancer properties, while piperazine derivatives are known for their neurological and antiviral activities. The naphthalene carbonyl group could enhance membrane permeability and interaction with biological targets.
Potential Applications:
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Antiviral Activity: Given the presence of a triazolopyrimidine core, which is known to interact with viral enzymes.
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Anticancer Activity: The combination of a triazolopyrimidine and a naphthalene carbonyl group may target specific cancer-related enzymes or pathways.
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Neurological Applications: Piperazine derivatives have been used in drugs targeting neurological disorders.
Research Findings and Data
While specific research findings on 1-{3-methyl-3H- triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-carbonyl)piperazine are not available in the provided sources, related compounds have shown promising results in biological assays. For example, piperazine-linked derivatives have demonstrated good membrane permeability and potential for targeting specific cellular pathways .
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